An In-depth Technical Guide to the Molecular Weight and Exact Mass of Octaacetyl Xylotriose
An In-depth Technical Guide to the Molecular Weight and Exact Mass of Octaacetyl Xylotriose
Introduction: The Significance of Acetylated Oligosaccharides
In the fields of glycobiology and carbohydrate chemistry, fully acetylated oligosaccharides such as octaacetyl xylotriose serve as critical analytical standards and synthetic intermediates. The acetylation of all available hydroxyl groups renders the parent molecule, xylotriose, significantly more hydrophobic. This chemical modification is not merely for synthetic purposes; it is a strategic choice to enhance analytical tractability. Acetylation improves solubility in organic solvents compatible with chromatographic systems and, most importantly, increases ionization efficiency and promotes predictable fragmentation patterns in mass spectrometry, a cornerstone technique for structural elucidation.[1]
This guide provides a focused examination of a fundamental, yet critical, aspect of octaacetyl xylotriose: its mass. We will dissect the distinction between molecular weight and exact mass, provide precise values for the compound, and detail the experimental logic for its characterization via mass spectrometry.
Section 1: Differentiating Molecular Weight and Exact Mass
A common point of confusion in analytical chemistry is the interchangeability of the terms "molecular weight" and "exact mass." For high-precision applications, particularly in mass spectrometry, the distinction is paramount.
-
Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element as found on the periodic table (e.g., Carbon ≈ 12.011 amu). This figure is most relevant for bulk properties and stoichiometric calculations involving macroscopic quantities of a substance.
-
Exact Mass (or Monoisotopic Mass): This is a calculated mass determined by summing the masses of the most abundant, stable isotope for each atom in the molecular formula (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).[2] High-resolution mass spectrometers (such as Q-TOF, Orbitrap, or FT-ICR) have the capability to resolve these individual isotopic peaks.[3] Therefore, the exact mass is the value used to identify and confirm the elemental composition of a molecule in high-resolution mass spectrometry (HRMS) experiments.[4][5]
For octaacetyl xylotriose, failing to use the exact mass during HRMS data analysis would lead to significant mass errors, potentially resulting in the misidentification of the compound.
Core Physicochemical Data for Octaacetyl Xylotriose
The fundamental data for octaacetyl xylotriose are summarized below. These values are the foundation for its analytical characterization.
| Property | Value | Rationale & Application |
| Molecular Formula | C₃₁H₄₂O₂₁ | Determined by elemental analysis and confirmed by HRMS. Defines the atomic composition.[] |
| Molecular Weight | 750.65 g/mol | Calculated using the weighted average atomic masses of C, H, and O. Used for preparing solutions of known molarity.[] |
| Exact Mass | 750.221865 Da | Calculated using the monoisotopic masses of the most abundant isotopes. This is the target mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or other adducts in HRMS. |
| Parent Compound | Xylotriose | Molecular Formula: C₁₅H₂₆O₁₃; Molecular Weight: 414.36 g/mol .[7][8] |
Section 2: Experimental Workflow for Mass Spectrometric Analysis
The characterization of octaacetyl xylotriose is authoritatively achieved using mass spectrometry. The choice to acetylate the native xylotriose is a deliberate strategy to overcome the challenges associated with analyzing neutral, underivatized oligosaccharides, which often exhibit poor ionization efficiency.[1]
The following diagram and protocol outline a robust workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: High-level workflow for the LC-HRMS analysis of octaacetyl xylotriose.
Detailed Experimental Protocol
This protocol is designed for a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with a UHPLC system.
1. Preparation of Stock and Working Solutions:
- Rationale: Accurate concentration is key for reproducibility. Acetonitrile or a similar organic solvent is used due to the hydrophobic nature of the acetylated compound.
- Step 1a: Prepare a 1 mg/mL stock solution of octaacetyl xylotriose in 100% acetonitrile.
- Step 1b: Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working standards (e.g., 10 µg/mL, 1 µg/mL, and 0.1 µg/mL).
2. UHPLC Separation:
- Rationale: Chromatographic separation removes potential contaminants from the sample matrix and provides retention time as an additional point of identification. A reversed-phase (e.g., C18) column is effective for separating the non-polar acetylated oligosaccharide.
- Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. High-Resolution Mass Spectrometry (HRMS):
- Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and medium-polarity molecules, making it ideal for this compound.[1][9] Positive ion mode is chosen to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, which are common for oligosaccharides.
- Ionization Mode: ESI, Positive.
- Full Scan (MS1) Parameters:
- Mass Range: 150-1200 m/z.
- Target Adducts: The primary ions of interest will be the sodium adduct [C₃₁H₄₂O₂₁ + Na]⁺ at m/z 773.2118 and the protonated molecule [C₃₁H₄₂O₂₁ + H]⁺ at m/z 751.2297.
- Resolution: > 40,000 FWHM.
- Tandem MS (MS/MS) Parameters:
- Method: Data-Dependent Acquisition (DDA).
- Precursor Ions: Isolate the target m/z values (773.21 and 751.23).
- Collision Energy: Apply a stepped collision energy (e.g., 20-40 eV) to induce fragmentation. The resulting fragments, such as the loss of acetic acid (60 Da), provide structural confirmation.[10]
4. Data Analysis - A Self-Validating System:
- Rationale: The combination of these data points provides a high degree of confidence in the identification, fulfilling the need for a self-validating protocol.
- Step 4a (Retention Time): Confirm the compound elutes at the expected retention time.
- Step 4b (Exact Mass): Extract the ion chromatogram for the target m/z. The measured mass should be within 5 ppm of the calculated exact mass (750.221865 Da for the neutral molecule).
- Step 4c (Isotopic Pattern): The observed isotopic distribution must match the theoretical pattern for a molecule with the formula C₃₁H₄₂O₂₁.
- Step 4d (Fragmentation): The MS/MS spectrum should show characteristic neutral losses (e.g., loss of one or more acetic acid units, CH₃COOH, 60.0211 Da) and glycosidic bond cleavages that are consistent with the known structure of xylotriose.[10]
Conclusion
For researchers and developers working with octaacetyl xylotriose, a precise understanding of its mass is not an academic exercise—it is a practical necessity for empirical success. Differentiating between the average molecular weight (750.65 g/mol ) for bulk preparation and the exact mass (750.221865 Da) for high-resolution mass spectrometry is fundamental to achieving accurate and reliable analytical results. The provided workflow, grounded in established principles of chromatography and mass spectrometry, offers a robust and self-validating methodology for the unambiguous identification and characterization of this important acetylated oligosaccharide.
References
- Domingues, M. R. M., et al. (2007). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides.
-
Reddit r/Chempros Discussion. (2023). Exact mass vs molecular weight. Available at: [Link]
-
Kailemia, M. J., et al. (2021). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
MtoZ Biolabs. How to Determine Molecular Weight?. Available at: [Link]
-
Native MS Guided Structural Biology Center. Calculating Molecular Mass. Available at: [Link]
-
ResearchGate Discussion. (2012). Molecular weight or exact mass in LC-MS?. Available at: [Link]
-
University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. Available at: [Link]
-
Kailemia, M. J., et al. (2014). Oligosaccharide Analysis by Mass Spectrometry: A Review of Recent Developments. Analytical Chemistry. Available at: [Link]
-
Hofmann, J., et al. (2020). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Available at: [Link]
- Searle, B. C. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology.
-
Chemsrc. Octaacetyl Xylotriose | CAS#:67226-05-5. Available at: [Link]
-
PubChem, National Institutes of Health. Xylotriose CID 10201852. Available at: [Link]
Sources
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 7. Xylotriose | C15H26O13 | CID 10201852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
